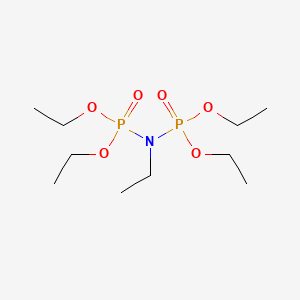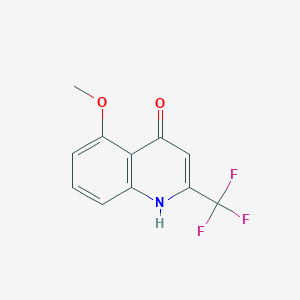
4-Quinolinol, 5-methoxy-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a methoxy group at the 5th position and a trifluoromethyl group at the 2nd position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach includes the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate under acid-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Some derivatives are explored for their potential use as therapeutic agents in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but lack the methoxy and trifluoromethyl groups.
Fluoroquinolones: These are widely known for their antibacterial activity and include compounds like ciprofloxacin.
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: This compound is structurally similar but has the methoxy group at the 7th position.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
41192-86-3 |
|---|---|
Formule moléculaire |
C11H8F3NO2 |
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
5-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-10(8)7(16)5-9(15-6)11(12,13)14/h2-5H,1H3,(H,15,16) |
Clé InChI |
KJLHMVASDMDKLM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
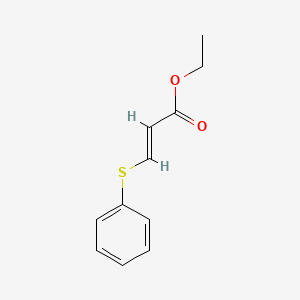
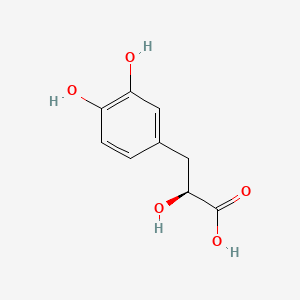
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
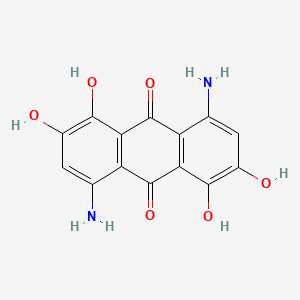
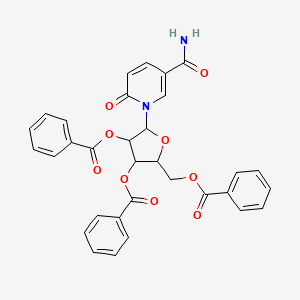
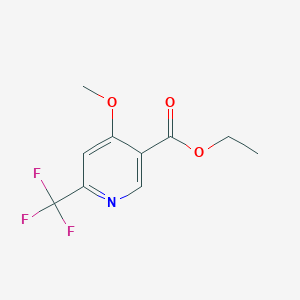
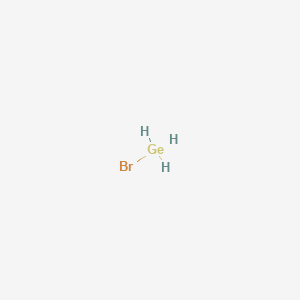

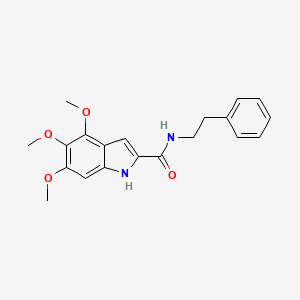
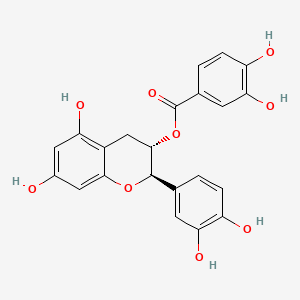
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)

